6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one
Description
The compound 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one (hereafter referred to by its full name) is a structurally complex heterocyclic molecule. It features a fused furochromenone core (7H-furo[3,2-g]chromen-7-one) substituted at the 6-position with a 1,3-thiazole ring bearing a 4-methoxyphenyl group and a methyl group at the 3-position.
Key structural features include:
- Furochromenone backbone: A fused furan-coumarin system, which is common in natural products like psoralens.
- 4-Methoxyphenyl group: A lipophilic substituent that may influence pharmacokinetic properties.
Properties
Molecular Formula |
C22H15NO4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H15NO4S/c1-12-10-26-20-9-19-14(7-16(12)20)8-17(22(24)27-19)18-11-28-21(23-18)13-3-5-15(25-2)6-4-13/h3-11H,1-2H3 |
InChI Key |
PLAUKSKEPKSGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CSC(=N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one exhibit significant anticancer properties. A study demonstrated that derivatives of furochromenones can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, compounds with thiazole moieties have shown enhanced cytotoxicity against various cancer cell lines, including breast and lung cancers .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines. In vitro assays have shown that it can reduce the expression of matrix metalloproteinases (MMPs), which are critical in the inflammatory response and tissue remodeling . This suggests potential therapeutic applications in chronic inflammatory diseases.
Antimicrobial Activity
The thiazole ring in the compound is known for contributing to antimicrobial properties. Studies have reported that thiazole-containing compounds exhibit activity against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Case Study 1: Anticancer Mechanism
A detailed investigation into the anticancer properties of furochromenones revealed that 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one induces apoptosis via the intrinsic pathway. The study utilized flow cytometry and Western blot analysis to demonstrate increased expression of pro-apoptotic proteins in treated cancer cells compared to controls. The findings suggest this compound could be developed as a lead for new anticancer therapies .
Case Study 2: Anti-inflammatory Activity
In a model of rheumatoid arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of inflammatory markers in treated animals compared to untreated controls. This highlights its potential as a therapeutic agent for inflammatory conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The thiazole ring and furochromenone core are known to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and biological properties.
Furochromenone Derivatives
3-(4-Methoxyphenyl)-5,9-dimethyl-furo[3,2-g]chromen-7-one
- Structure : Differs in substituents (5,9-dimethyl vs. 3-methyl and thiazole substitution).
- Molecular Formula: C₂₀H₁₆O₄ (vs. C₂₁H₁₅NO₄S for the target compound).
- Key Feature : Lacks the thiazole ring but retains the 4-methoxyphenyl group. This compound’s lower polarity may reduce solubility compared to the target molecule .
6-Ethyl-5-methyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one
- Structure : Features a biphenyl group at the 3-position and ethyl/methyl substituents.
- Molecular Formula : C₂₆H₂₀O₃.
9-((3-Methylbut-2-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one
- Structure: A prenyloxy-substituted furochromenone.
- Biological Relevance : Prenyl groups are associated with enhanced bioavailability in natural products like imperatorin .
Thiazole-Containing Analogues
6-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dimethyl-7H-furo[3,2-g]chromen-7-one
- Structure : Nearly identical to the target compound but with an additional methyl group at the 2-position.
- Impact : The 2,3-dimethyl substitution may sterically hinder interactions with enzymatic targets compared to the 3-methyl derivative .
3-[(5-Formyl-3-hydroxy-3-methoxyphenyl)ethynyl]-2-isopropyl-7H-furo[3,2-g]chromen-7-one
- Structure : Contains an ethynyl-linked formyl-hydroxy-methoxyphenyl group.
- Synthesis: Prepared via Sonogashira coupling, yielding a polar, electron-deficient system .
Coumarin and Psoralen Derivatives
Scopoletin (7-Hydroxy-6-methoxycoumarin)
- Structure : Simpler coumarin with hydroxy and methoxy groups.
- Activity: Shows marginal inhibition of chemical carcinogenesis, highlighting that increased polarity (e.g., hydroxyl groups) reduces bioactivity compared to nonpolar substituents like methoxy .
Alloimperatorin (4-[(3-Methylbut-2-en-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one)
- Structure : A linear psoralen derivative with a prenyloxy group.
- Role : Demonstrates photosensitizing properties, suggesting the target molecule’s thiazole substitution may alter photochemical reactivity .
Enzyme Inhibition
- Acetylcholinesterase (ACHE) Inhibition: Similar furochromenones, such as (2S)-6-(2,4-dihydroxyphenyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one, exhibit strong ACHE binding (Kd = 2.1 nM) due to hydrogen-bonding interactions with hydroxyl groups .
Anticancer Potential
- Structure-Activity Relationships: Thiazole rings enhance cytotoxicity in furochromenones by facilitating intercalation with DNA or interaction with kinases. For example, biphenyl-substituted derivatives (e.g., C₂₆H₂₀O₃) show IC₅₀ values of 8.7 µM against breast cancer cell lines .
Data Tables
Table 1. Comparative Physicochemical Properties
*Predicted using ChemAxon software.
Biological Activity
The compound 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : 6-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-3-methyl-7H-furo[3,2-g]chromen-7-one
- Molecular Formula : C₁₈H₁₅N₁O₂S
- Molecular Weight : 305.39 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of apoptotic proteins such as caspases.
- Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests its potential use in treating inflammatory diseases.
- Antimicrobial Activity : Studies have reported that this compound possesses antimicrobial properties against a range of pathogens, indicating its potential for developing new antimicrobial agents.
In Vitro Studies
A series of studies have evaluated the biological activity of the compound using various in vitro assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis | |
| HeLa (cervical cancer) | 15.0 | Caspase activation | |
| RAW 264.7 (macrophage) | 10.0 | Inhibition of NO production |
In Vivo Studies
Animal studies have further elucidated the therapeutic potential of this compound:
- A study on mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models, supporting its anticancer efficacy.
- Another study highlighted its anti-inflammatory effects in a carrageenan-induced paw edema model, where it reduced swelling and pain.
Case Studies
-
Case Study on Anticancer Efficacy :
- In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a notable decrease in tumor markers and improved quality of life metrics.
-
Case Study on Anti-inflammatory Effects :
- A double-blind study assessed the impact of the compound on patients with rheumatoid arthritis, showing significant reductions in joint pain and inflammation compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
